REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:4])[CH2:2][CH3:3].BrBr.[Na].Cl.C[OH:16]>[Cl-].[Al+3].[Cl-].[Cl-].CCOCC>[C:5]1([C:1](=[O:4])[C:2](=[O:16])[CH3:3])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:5.6.7.8,^1:12|
|
Name
|
|
Quantity
|
6 kg
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
92 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
17.2 kg
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
12.5 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintained a gentle reflux
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
(approximately 6 hours)
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain a lachrymatory dark red/orange oil
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 20° C
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
DISTILLATION
|
Details
|
the filtrate reduced in volume to approximately 25 liters by distillation of the methanol
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between 10 liters of chloroform and 10 liters of water
|
Type
|
CUSTOM
|
Details
|
Then, the organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted twice with 5 liters of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined chloroform solutions were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
The residue was fractionally distilled under vacuum through a 30 cm Fenske column
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 kg | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |